N-cyclopropylmethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

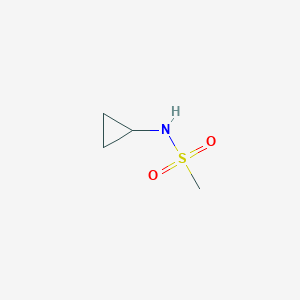

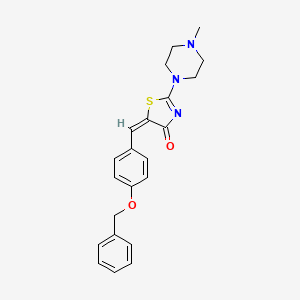

N-cyclopropylmethanesulfonamide is a chemical compound with the molecular formula C4H9NO2S . It has a molecular weight of 135.19 g/mol . The IUPAC name for this compound is N-cyclopropylmethanesulfonamide . The compound’s structure includes a sulfonamide group, which is characteristic of several groups of drugs .

Molecular Structure Analysis

The molecular structure of N-cyclopropylmethanesulfonamide includes a sulfonamide group (-SO2NH2) and a cyclopropyl group . The InChI code for this compound is InChI=1S/C4H9NO2S/c1-8(6,7)5-4-2-3-4/h4-5H,2-3H2,1H3 . The Canonical SMILES for this compound is CS(=O)(=O)NC1CC1 .

Physical And Chemical Properties Analysis

The physical and chemical properties of N-cyclopropylmethanesulfonamide include a molecular weight of 135.19 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The exact mass of the compound is 135.03539970 g/mol .

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

- The decomposition of vinyldiazomethanes catalyzed by rhodium N-(arylsulfonyl)prolinate, using cyclic N-(arylsulfonyl)amino acids as ligands, allows for the synthesis of functionalized cyclopropanes in a highly diastereoselective and enantioselective mode (Davies et al., 1996).

Preparation of Macrocyclic Polyamines

- The modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides (SES-sulfonamides) is a method for preparing polyazamacrocyclic compounds, expanding the existing sulfonamide macrocyclization methodology (Hoye et al., 2001).

Synthesis of Sulfonylcyclopropanes

- Photolysis of p-methoxyphenylsulfonyldiazomethane in the presence of alkenes results in sulfonyl substituted cyclopropanes, indicating a method for producing these compounds through a stereospecific process (Leusen et al., 2010).

Chemoselective N-Acylation Reagents

- N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, developed from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, serve as N-acylation reagents with good chemoselectivity (Kondo et al., 2000).

Ring Enlargement of Cycloalkanones

- Benzylsulfonyldiazomethane is used for the ring enlargement of cycloalkanones, leading to homologated 2-benzylsulfonylcycloalkanones, which can be converted to 1-benzylsulfonyl-1-cycloalkenes via cheletropic ring contraction (Toyama et al., 1982).

Catalytic Cyclopropanation

- Phenyldiazomethane reacts with electron-deficient alkenes in the presence of transition metal catalysts and sulfides, leading to cyclopropanes. Chiral 1,3-oxathiane derived from camphorsulfonyl chloride in this process furnishes cyclopropanes with high enantiomeric excess (Aggarwal et al., 2000).

Cycloaddition Reactions

- N-Sulfinylsulfonamides react with ketenimines to produce [2+2] cycloadducts, which are hydrolyzed to N,N'-disubstituted amidine derivatives. This provides a method for creating these compounds under specific conditions (Minami et al., 1975).

Mecanismo De Acción

Sulfonamides

Sulfonamides are a major class of chemotherapeutic agents that have antibacterial activity. They were first synthesized in the early 1930s and have played a significant role in the treatment of bacterial infections in humans .

Target of Action

Sulfonamides are known to inhibit folic acid synthesis in bacteria, which is crucial for the production of nucleic acids and the growth and multiplication of bacteria .

Mode of Action

Sulfonamides act as competitive antagonists to para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase involved in the production of folic acid in bacteria .

Biochemical Pathways

By inhibiting the synthesis of folic acid, sulfonamides prevent the production of necessary nucleotides for DNA and RNA synthesis, thereby inhibiting bacterial growth and multiplication .

Pharmacokinetics

The specifics of absorption, distribution, metabolism, and excretion (ADME) can vary among different sulfonamides. Generally, they are well absorbed from the gastrointestinal tract and widely distributed throughout the body. They are primarily excreted by the kidneys .

Result of Action

The ultimate effect of sulfonamides is the prevention of bacterial growth and multiplication, leading to the eventual death of the bacterial cells .

Action Environment

The efficacy of sulfonamides can be influenced by various factors, including the presence of pus, tissue debris, and the pH of the environment. They are most effective in an acidic environment .

Safety and Hazards

Propiedades

IUPAC Name |

N-cyclopropylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-8(6,7)5-4-2-3-4/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEOXZQLWUIFQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropylmethanesulfonamide | |

CAS RN |

479065-29-7 |

Source

|

| Record name | N-cyclopropylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide](/img/no-structure.png)

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2568236.png)

![N-(2,4-dimethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2568243.png)

![N-(p-tolyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2568246.png)

![5-Acetyl-2-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-6-methylnicotinonitrile](/img/structure/B2568247.png)

![N-[[1-(Dimethylcarbamoyl)cyclopentyl]methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2568250.png)